7-(DIFLUOROMETHYL)-5-METHYL-N-{4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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Overview
Description
7-(DIFLUOROMETHYL)-5-METHYL-N-{4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a difluoromethyl group, a methyl group, and a sulfamoylphenyl group attached to a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIFLUOROMETHYL)-5-METHYL-N-{4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine core. The introduction of the difluoromethyl and methyl groups can be achieved through selective halogenation and subsequent substitution reactions. The sulfamoylphenyl group is often introduced via sulfonation reactions followed by coupling with the triazolopyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-(DIFLUOROMETHYL)-5-METHYL-N-{4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove specific functional groups or reduce double bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
7-(DIFLUOROMETHYL)-5-METHYL-N-{4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an enzyme inhibitor and is used in studies related to enzyme kinetics and protein interactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-(DIFLUOROMETHYL)-5-METHYL-N-{4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The difluoromethyl and sulfamoylphenyl groups play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- N-(2-fluoro-4-trifluoromethylphenyl)-3-(trifluromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine-7(8H)-carboxamide
Uniqueness
Compared to similar compounds, 7-(DIFLUOROMETHYL)-5-METHYL-N-{4-[(2,4,6-TRIMETHYLPHENYL)SULFAMOYL]PHENYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability, while the sulfamoylphenyl group improves its binding affinity towards specific molecular targets. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-(difluoromethyl)-5-methyl-N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N6O3S/c1-12-9-13(2)19(14(3)10-12)30-35(33,34)17-7-5-16(6-8-17)27-22(32)21-28-23-26-15(4)11-18(20(24)25)31(23)29-21/h5-11,20,30H,1-4H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPRCZQRBQAQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN4C(=CC(=NC4=N3)C)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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